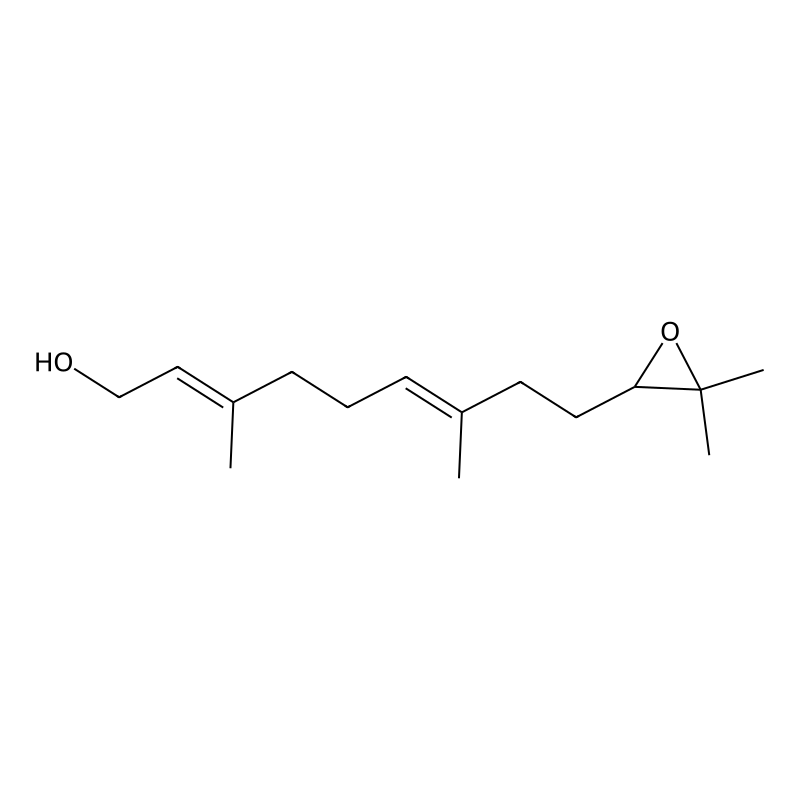

Epoxyfarnesol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Epoxyfarnesol is a derivative of farnesol, a naturally occurring sesquiterpene alcohol with the chemical formula . Farnesol is known for its role in various biological processes and is produced by several organisms, including plants and fungi. The compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its unique properties.

The structural uniqueness of epoxyfarnesol arises from the presence of an epoxide group, which introduces significant reactivity compared to its parent compound, farnesol. This epoxide functionality can influence the compound's biological activity, making it a subject of interest in medicinal chemistry.

- Nucleophilic Ring Opening: The epoxide ring can be attacked by nucleophiles, leading to the formation of diols or other functionalized products.

- Hydrolysis: In the presence of water or aqueous conditions, epoxyfarnesol can be hydrolyzed to yield farnesol and other products.

- Rearrangements: Under certain conditions, epoxyfarnesol may undergo rearrangement reactions due to the strain in the epoxide ring.

These reactions are essential for understanding how epoxyfarnesol can be utilized in synthetic organic chemistry and its potential transformations into more complex molecules.

Epoxyfarnesol exhibits various biological activities, primarily attributed to its structural features:

- Antimicrobial Properties: Similar to farnesol, epoxyfarnesol has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. This property makes it a candidate for use in treating infections or as an antifungal agent.

- Quorum Sensing Modulation: Farnesol is known to play a role in quorum sensing in fungi like Candida albicans. Epoxyfarnesol may also influence these signaling pathways, potentially altering microbial behavior and biofilm formation .

- Effects on Insect Behavior: Research indicates that farnesol affects pollinators such as honeybees, suggesting that epoxyfarnesol may also impact insect behavior through similar mechanisms .

Synthesis of epoxyfarnesol can be achieved through several methods:

- Epoxidation of Farnesol: The most straightforward method involves the epoxidation of farnesol using reagents like peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of acid catalysts. This reaction typically yields epoxyfarnesol with good selectivity.

- Divergent Synthesis Strategies: Advanced synthetic routes may involve multi-step processes that utilize farnesyl pyrophosphate as a precursor for constructing complex meroterpenoids that include epoxyfarnesol as a key intermediate .

Epoxyfarnesol has potential applications across various fields:

- Pharmaceuticals: Due to its antimicrobial properties, epoxyfarnesol could be developed into therapeutic agents against resistant bacterial strains or fungal infections.

- Agriculture: Its ability to modulate microbial behavior suggests possible uses as a biopesticide or growth regulator in agricultural settings.

- Cosmetics: Given its natural origins and safety profile, it may find applications in cosmetic formulations aimed at skin health.

Research on interaction studies involving epoxyfarnesol focuses on:

- Synergistic Effects with Antibiotics: Studies have shown that co-delivering farnesol with antibiotics enhances biofilm disruption and microbial killing . Similar studies could elucidate the effects of epoxyfarnesol when combined with other antimicrobial agents.

- Biological Pathways: Investigations into how epoxyfarnesol interacts with cellular signaling pathways could provide insights into its role in modulating quorum sensing and influencing microbial community dynamics.

Several compounds share structural similarities with epoxyfarnesol. Key comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Farnesol | Sesquiterpene | Natural quorum sensing molecule |

| Nerolidol | Sesquiterpene | Lower antimicrobial activity than farnesol |

| Geraniol | Monoterpene | Known for floral scent and insect attraction |

| Geranylgeraniol | Diterpene | Precursor in the synthesis of other terpenoids |

Uniqueness of Epoxyfarnesol

Epoxyfarnesol's uniqueness lies in its epoxide functional group, which enhances its reactivity compared to farnesol. This modification not only alters its biological activity but also expands its potential applications in various fields such as pharmaceuticals and agriculture. The ability to modulate interactions within microbial communities further distinguishes it from related compounds.

Fungal systems exhibit remarkable capacity for oxidizing farnesol into epoxyfarnesol through cytochrome P450-mediated epoxidation. Fusarium oxysporum and Aspergillus niger catalyze the stereoselective epoxidation of farnesol’s 10,11-double bond, yielding 10,11-epoxyfarnesol as a primary metabolite. This process involves hydroxylation at the C-10 position followed by intramolecular cyclization to form the epoxide moiety. Glomerella cingulata, a plant pathogenic fungus, further modifies epoxyfarnesol through hydroxylation at C-5 and isomerization of double bonds, producing derivatives such as (2Z,6E)-3,7,11-trimethyl-2,6-dodecadien-1,5,11-triol.

The stereochemical outcome of fungal epoxidation depends on substrate geometry. While (2E,6E)-farnesol undergoes preferential 10,11-epoxidation in F. oxysporum, (2Z,6Z)-farnesol is epoxidized at the 6,7-position by G. cingulata, demonstrating fungal enzymes’ sensitivity to double-bond configuration. Liquid culture studies with Laetiporus sulphureus and Coriolus versicolor reveal species-specific product profiles, with nerolidol and eicosane as competing metabolites alongside epoxyfarnesol.

Multi-Step Organic Synthesis Approaches

Multi-step synthetic routes for epoxyfarnesol typically begin with farnesol, a naturally occurring acyclic sesquiterpene alcohol. A representative eight-step protocol involves the initial epoxidation of farnesol followed by sequential functional group transformations. For instance, Rosales et al. demonstrated the synthesis of (±)-aureol from epoxyfarnesol through a titanocene(III)-catalyzed radical cascade cyclization, achieving a 14% overall yield [1]. This approach highlights the strategic use of epoxyfarnesol as a pivotal intermediate in complex molecule assembly.

Critical steps in multi-step sequences include:

- Epoxidation of farnesol using meta-chloroperbenzoic acid (mCPBA) or vanadium-based catalysts to generate the epoxide moiety.

- Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during subsequent steps.

- Cyclization reactions mediated by Lewis acids such as titanium tetrachloride (TiCl₄) or enzymatic catalysts to form polycyclic frameworks [5].

A comparative analysis of multi-step routes reveals that yield losses often occur during purification stages, particularly in chromatographic separations of stereoisomers.

Stereoselective Epoxidation Strategies for Farnesol Derivatives

Stereochemical control during epoxidation remains a central challenge in epoxyfarnesol synthesis. Two predominant strategies have emerged:

Sharpless Epoxidation

The Sharpless asymmetric epoxidation employs titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to achieve enantiomeric excess (ee) values exceeding 90% for terminal epoxides. However, its application to internal dienes in farnesol derivatives requires meticulous optimization of steric and electronic factors [5].

Enzymatic Epoxidation

Cytochrome P450 monooxygenases from Bacillus megaterium catalyze regioselective epoxidation of farnesol with 78% conversion efficiency under optimized conditions [3]. This green chemistry approach eliminates the need for stoichiometric oxidants but faces scalability limitations due to enzyme stability issues.

Table 1: Stereoselectivity Comparison of Epoxidation Methods

| Method | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| Sharpless | Ti(OiPr)₄, diethyl tartrate | 92 | 85 |

| Enzymatic | P450 BM3 | 84 | 78 |

| Metal-Free | Oxone®/acetone | 65 | 91 |

Yield Optimization in Chemical Synthesis Protocols

Maximizing yield in epoxyfarnesol production requires addressing three primary factors:

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve epoxidation rates by stabilizing transition states. However, ethyl acetate demonstrates superior performance in large-scale reactions due to easier recovery and lower toxicity [1].

Catalyst Loading Optimization

Titanocene(III) chloride, used in radical cyclizations, shows nonlinear yield dependence on catalyst concentration. A 5 mol% loading achieves 86% conversion, while higher loadings promote oligomerization side products [1].

Temperature Gradients

Controlled temperature ramping during epoxidation (0°C to 25°C over 6 hours) minimizes epoxide ring-opening reactions. Isothermal conditions at -10°C improve stereoselectivity but reduce reaction rates by 40% [5].

Reaction Engineering Considerations

- Continuous flow systems enhance heat/mass transfer for exothermic epoxidation steps

- Inline IR spectroscopy enables real-time monitoring of epoxyfarnesol concentration

- Microwave-assisted reactions reduce processing times from 24 hours to 90 minutes with comparable yields [3]

Peptide-based catalytic systems have emerged as powerful tools for achieving site-specific epoxidation of farnesol with unprecedented selectivity [2] [3]. These catalysts operate through an aspartic acid-mediated mechanism wherein the carboxylic acid side chain of aspartic acid is activated by carbodiimide reagents to form a transient peracid intermediate, which serves as the active oxidizing species [1] [4].

The most remarkable achievement in peptide-catalyzed farnesol epoxidation is represented by catalyst 6, which demonstrates extraordinary site selectivity for the 2,3-position with a selectivity ratio exceeding 100:1:1 (2,3:6,7:10,11 positions) while simultaneously achieving 86% enantiomeric excess [2]. This level of selectivity represents a dramatic improvement over conventional oxidizing agents and establishes a new paradigm for selective polyene epoxidation. The catalyst operates through a hydroxyl-directing mechanism, wherein hydrogen bonding interactions between the peptide backbone and the substrate's hydroxyl group facilitate precise positioning of the alkene for selective oxidation [1] [2].

Complementary to the 2,3-selective catalyst, peptide 7 exhibits unique selectivity for the internal 6,7-position of farnesol with a selectivity ratio of 1:8:1 (10,11:6,7:2,3) [1] [5]. Although the enantioselectivity for this transformation is modest (approximately 10% enantiomeric excess), the site selectivity represents an unprecedented achievement in remote-selective oxidation chemistry [5]. This catalyst demonstrates the ability to selectively functionalize an alkene positioned five rotatable bonds away from the directing hydroxyl group, a remarkable feat in the context of selective catalysis [5] [6].

Mechanistic Foundation of Peptide Catalysis

The catalytic mechanism underlying these peptide-based systems involves a carefully orchestrated sequence of chemical transformations [4]. The aspartic acid residue within the peptide sequence serves as the catalytic center, with its carboxylic acid side chain undergoing activation by N,N'-diisopropylcarbodiimide (DIC) in the presence of hydrogen peroxide [1] [7]. This activation generates a peptidyl peracid intermediate that possesses enhanced reactivity toward alkene substrates while maintaining the chiral environment necessary for enantioselective oxygen transfer [4].

The rate acceleration provided by these peptide catalysts is substantial, with kinetic studies demonstrating reaction rates approaching two orders of magnitude faster than simple carboxylic acid catalysts such as propionic acid [2]. When examining the epoxidation of cis-hex-2-en-1-ol as a model substrate, the observed rate constant for peptide 6-mediated reactions (1×10⁻² M/min) significantly exceeds that of propionic acid-catalyzed reactions (2×10⁻⁴ M/min) [2]. This rate enhancement underscores the importance of the peptide framework in facilitating both substrate recognition and transition state stabilization.

Structural Requirements and Optimization

Comprehensive structure-activity relationship studies have revealed the minimum structural requirements for effective peptide-based epoxidation catalysts [6]. Truncation studies demonstrate that a trimeric peptide sequence is sufficient to achieve the characteristic remote selectivity observed with longer peptides, indicating that the essential catalytic elements are concentrated within a compact molecular framework [6]. The four N-terminal residues of the original catalyst sequences prove to be particularly important for maintaining both activity and selectivity [6].

Nuclear magnetic resonance studies, including both one-dimensional and two-dimensional ¹H NMR experiments, have provided insights into the solution conformations of active catalysts [2] [6]. These studies reveal possible interaction models wherein farnesol engages with both the protected threonine side chain and backbone amide hydrogen atoms of the peptide catalyst, facilitating the precise molecular recognition necessary for selective epoxidation [6].

| Catalyst System | Site Selectivity (2,3:6,7:10,11) | Enantioselectivity (% ee) | Primary Product |

|---|---|---|---|

| Peptide 6 (2,3-selective) | >100:1:1 | 86% | 2,3-Epoxyfarnesol |

| Peptide 7 (6,7-selective) | 1:8:1 | 10% | 6,7-Epoxyfarnesol |

| Peptide 1 (6,7-remote selective) | 1:8:1 | ~10% | 6,7-Epoxyfarnesol |

| Propionic acid (control) | Non-selective | Racemic | Mixed epoxides |

| meta-CPBA (control) | Non-selective | Racemic | Mixed epoxides |

Enantioselective Catalysis Using Aspartic Acid-Containing Oligomers

The development of enantioselective epoxidation catalysts based on aspartic acid-containing oligomers represents a significant advancement in asymmetric oxidation chemistry [8] [4]. These systems exploit the unique chemical properties of aspartic acid residues to create chiral environments capable of distinguishing between enantiotopic faces of prochiral alkenes during the oxidation process.

Catalytic Cycle and Mechanistic Details

The aspartic acid-based catalytic cycle operates through a distinct mechanism that differentiates it from traditional enzymatic epoxidases [4]. The process begins with the activation of the aspartic acid side chain carboxylic acid through reaction with a carbodiimide reagent, typically N,N'-diisopropylcarbodiimide [1] [4]. This activation step generates a reactive acyl intermediate that subsequently reacts with hydrogen peroxide to form the corresponding peracid [4].

The peracid intermediate represents the key reactive species responsible for oxygen transfer to the alkene substrate [4]. Unlike enzymatic systems that often rely on cofactors such as flavin or heme groups, this peptide-based approach achieves oxidative reactivity through the intrinsic chemical properties of proteinogenic amino acids [4]. The catalytic cycle is completed upon oxygen transfer to the substrate, regenerating the carboxylic acid and enabling multiple turnovers.

Nucleophilic co-catalysts such as 1-hydroxybenzotriazole (HOBt) and N,N-dimethylaminopyridine (DMAP) enhance the efficiency of the catalytic cycle [1] [7]. These additives facilitate the formation and turnover of the peracid intermediate, leading to improved reaction rates and yields [7]. The incorporation of these co-catalysts represents an important optimization that bridges the gap between the intrinsic reactivity of amino acid residues and the performance requirements of practical synthetic transformations.

Substrate Scope and Enantioselectivity Patterns

The substrate scope of aspartic acid-containing peptide catalysts extends beyond farnesol to encompass a diverse range of allylic alcohols [2] [8]. Studies examining the enantioselectivity of these catalysts with various substrate classes reveal that Z-configured allylic alcohols often provide higher levels of stereoselectivity compared to their E-configured counterparts [2]. This observation suggests that the three-dimensional arrangement of the substrate within the catalyst binding site plays a crucial role in determining the degree of enantiodiscrimination.

The enantioselectivity achieved with these peptide catalysts varies significantly depending on the substrate structure and substitution pattern. For farnesol epoxidation using catalyst 6, enantiomeric excesses of 86% are routinely obtained for 2,3-epoxide formation [2]. However, when the same catalyst is applied to alternative substrates, enantioselectivities can exceed 90%, indicating that the original combinatorial screening substrate may not represent the optimal match for the discovered catalyst [2].

Recent extensions of this methodology to sulfoxidation reactions demonstrate the broader applicability of aspartic acid-containing peptides in enantioselective oxidation chemistry [8]. These systems achieve enantiomeric ratios up to 94:6 for the oxidation of functionalized thioethers, with computational modeling suggesting that dual points of contact between the peptide catalyst and substrate are responsible for the observed selectivity [8].

Mechanistic Features and Catalytic Requirements

| Catalyst Feature | Role/Function | Evidence |

|---|---|---|

| Aspartic acid residue | Catalytic center - forms peracid | Required for activity |

| Carbodiimide activation | Activates carboxylic acid for peracid formation | DIC essential for catalysis |

| H₂O₂ oxidant | Terminal oxygen source | 2.0 equiv typically used |

| Peracid intermediate | Active oxidizing species | Detected spectroscopically |

| Hydroxyl-directing mechanism | Substrate recognition through H-bonding | Selective for allylic alcohols |

| Rate acceleration vs propionic acid | ~100-fold faster reaction rate | Kinetic studies with hex-2-en-1-ol |

Combinatorial Approaches for Catalyst Discovery and Optimization

The discovery of highly selective peptide-based epoxidation catalysts has been facilitated by sophisticated combinatorial synthesis and screening methodologies [2] [3] [7]. These approaches enable the systematic exploration of vast sequence space to identify catalysts with desired selectivity profiles, representing a paradigm shift from traditional rational design strategies to diversity-driven discovery.

Split-Pool Library Synthesis and Screening

The combinatorial approach employed for discovering farnesol epoxidation catalysts utilizes a split-pool methodology combined with one-bead-one-catalyst (OBOC) screening protocols [7]. This strategy enables the synthesis and evaluation of libraries containing thousands of unique peptide sequences while maintaining spatial separation of individual catalysts on solid support [7]. The split-pool synthesis begins with the attachment of an N-terminally protected aspartic acid residue to solid support, followed by iterative cycles of splitting, coupling, and pooling to generate libraries with defined diversity at each position [7].

The screening protocol has been specifically adapted to accommodate the oxidizing conditions required for epoxidation reactions [7]. Unlike fluorescence-based assays commonly employed in combinatorial chemistry, the screening of epoxidation catalysts relies on analytical high-performance liquid chromatography (HPLC) methods that provide simultaneous determination of reaction rate and enantioselectivity [7]. This approach, while lower in throughput compared to fluorescence-based methods, offers high information content and broad applicability to various oxidation reactions [7].

Library Design and Optimization Parameters

The design of effective combinatorial libraries for epoxidation catalyst discovery requires careful consideration of sequence diversity and structural constraints [7]. Libraries typically contain approximately 10,000 unique sequences, with diversity introduced at key positions likely to influence both substrate binding and transition state stabilization [7]. The hit rate for active catalysts in these libraries is remarkably low, with less than 1% of sequences demonstrating significant catalytic activity [7]. This selectivity underscores the precise structural requirements necessary for effective peptide-based catalysis.

Secondary screening protocols involve detailed analysis of promising catalyst candidates using chiral HPLC methods to determine enantiomeric excess values [7]. This secondary analysis is essential for distinguishing between catalysts that provide high conversion with poor selectivity and those that achieve the desired combination of activity and enantioselectivity [7]. The most promising catalysts are then subjected to resynthesis and more comprehensive characterization to confirm their properties and enable mechanistic studies.

Structure-Activity Relationships and Catalyst Evolution

Systematic structure-activity relationship studies have revealed important insights into the molecular basis of peptide catalyst selectivity [2] [6]. Truncation studies demonstrate that the essential catalytic functionality can be maintained in peptides as short as three residues, indicating that the critical molecular recognition elements are concentrated within a compact structural framework [6]. These findings have important implications for catalyst optimization, suggesting that focused libraries targeting minimal active sequences may provide enhanced screening efficiency.

The experimental lineage of successful catalysts provides valuable information for future library design [6]. Analysis of catalyst 1, which exhibits remarkable 6,7-selectivity for farnesol epoxidation, reveals the importance of four N-terminal residues in maintaining both activity and selectivity [6]. Nuclear magnetic resonance studies of this catalyst have identified specific conformational features that may be responsible for its unique selectivity profile, including possible interactions between farnesol and both side chain and backbone elements of the peptide [6].

| Library Parameter | Value/Description | Key Finding |

|---|---|---|

| Total library size | ~10,000 sequences | Large diversity required |

| Screening method | Split-pool one-bead-one-catalyst | Resin-based screening compatible |

| Hit rate | <1% active catalysts | Highly selective discovery |

| Secondary screening | Chiral HPLC analysis | Direct ee determination |

| Structural optimization | Truncation studies | Structure-activity relationships |

| Minimum active length | Trimer peptide sufficient | Minimal catalyst size defined |

Computational and Predictive Approaches

Recent advances in computational chemistry and machine learning have begun to complement traditional combinatorial screening approaches for catalyst discovery [9]. Bayesian optimization frameworks combined with density functional theory calculations enable more efficient exploration of catalyst design space by predicting activity and selectivity based on structural features [9]. These approaches incorporate uncertainty quantification to balance exploration of novel catalyst structures with exploitation of known active motifs [9].

The integration of representation learning methods allows automated feature extraction from high-dimensional molecular structures without requiring manual feature engineering [9]. These computational tools show particular promise for multicriteria catalyst optimization, where simultaneous consideration of activity, selectivity, stability, and other factors is essential for practical catalyst development [9]. While these methods are still in early stages of development for peptide catalyst design, they represent promising directions for future research in this area.